6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with imidazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as the nucleophile.
Formation of the Triazine Core: The triazine core is formed through the cyclization of appropriate precursors, such as cyanuric chloride, under basic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole or triazine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical for the biological activity of the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: .
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: .
Uniqueness
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21N7S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(1-methylimidazol-2-yl)sulfanyl-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21N7S/c1-14-4-8-16(9-5-14)23-18-25-19(24-17-10-6-15(2)7-11-17)27-20(26-18)29-21-22-12-13-28(21)3/h4-13H,1-3H3,(H2,23,24,25,26,27) |
InChI Key |
IDOISQAFTIDVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC=CN3C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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